
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a tetrahydrothiophen-3-yl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of uracil with phosphorus trichloride and xylene amine, followed by heating to 130°C and refluxing for about 45 minutes. The mixture is then cooled, and the product is precipitated with crushed ice, filtered, and purified .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and reuse are employed to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The tetrahydrothiophen-3-yl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include diarylated pyrimidines.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an anti-inflammatory and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and blocking cell cycle progression at the G2-M phase.
Anti-inflammatory Activity: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloropyrimidine: A simpler analog without the tetrahydrothiophen-3-yl group, known for its use in the synthesis of medicinally important compounds.
2,4-Disubstituted Thiazoles: Compounds with similar biological activities, including antibacterial and antifungal properties.
Uniqueness
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is unique due to the presence of the tetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. This group enhances its potential as an anticancer and anti-inflammatory agent, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C8H8Cl2N2S |
|---|---|
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
2,4-dichloro-5-(thiolan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h3,5H,1-2,4H2 |
InChI-Schlüssel |
JBPLXHPRJGUOLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1C2=CN=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


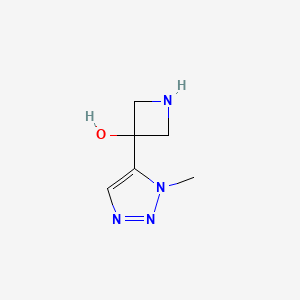
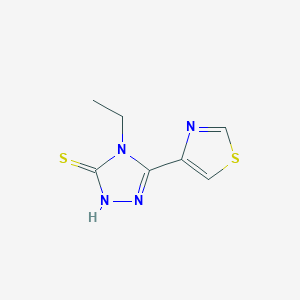

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)

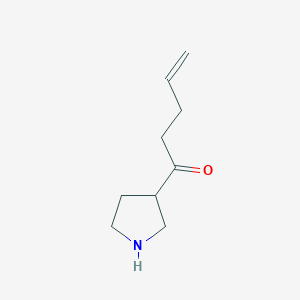

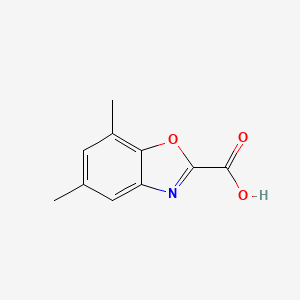
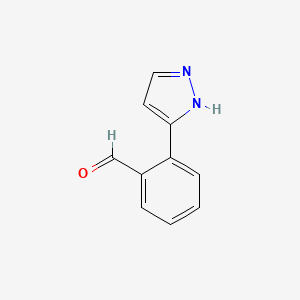
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)


